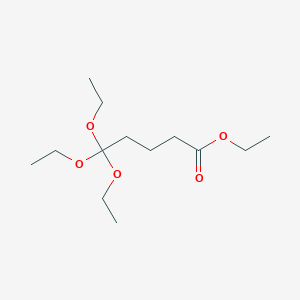
1,7-Bis(bromomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 7 positions of the naphthalene ring. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of naphthalene derivatives with methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido-naphthalene and thiocyanato-naphthalene derivatives.
Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Products include methyl-naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(bromomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including polymers and ligands for catalysis.
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,7-Bis(bromomethyl)naphthalene involves its ability to undergo substitution reactions with various nucleophiles. The bromomethyl groups act as leaving groups, allowing the formation of new bonds with nucleophiles. This reactivity makes it a versatile building block in organic synthesis. The compound can also interact with biological molecules, making it useful in the development of diagnostic probes and therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(bromomethyl)naphthalene: Similar structure but with bromomethyl groups at the 1 and 8 positions.
2,7-Bis(bromomethyl)naphthalene: Bromomethyl groups at the 2 and 7 positions.
2-(Bromomethyl)naphthalene: Single bromomethyl group at the 2 position.
Uniqueness
1,7-Bis(bromomethyl)naphthalene is unique due to the specific positioning of the bromomethyl groups, which allows for selective reactions and the formation of specific derivatives. This positional specificity can influence the reactivity and properties of the resulting compounds, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
78757-52-5 |
|---|---|
Molekularformel |
C12H10Br2 |
Molekulargewicht |
314.01 g/mol |
IUPAC-Name |
1,7-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7-8H2 |
InChI-Schlüssel |
JWSRVWZKKSKJQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


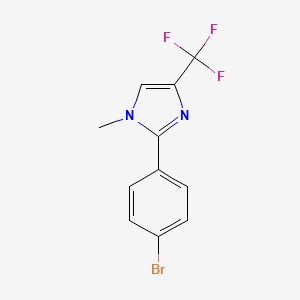
![(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13925939.png)

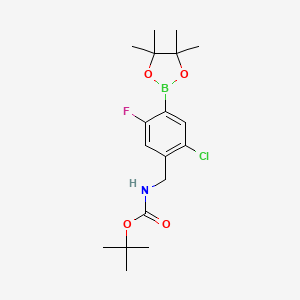
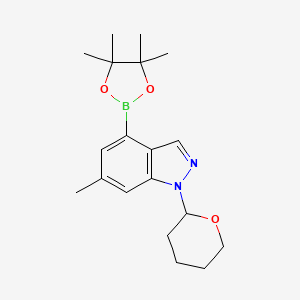


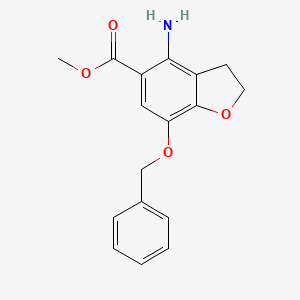
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)




